molecular formula C13H22O4 B13929610 Diethyl (2-methylpent-4-en-2-yl)propanedioate CAS No. 32119-46-3

Diethyl (2-methylpent-4-en-2-yl)propanedioate

Cat. No.: B13929610
CAS No.: 32119-46-3
M. Wt: 242.31 g/mol
InChI Key: DYOOBVZHCYWTFX-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate is an organic compound with a complex structure It is a derivative of propanedioate, featuring diethyl and dimethyl groups attached to its carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate typically involves multi-step organic reactions. One common method includes the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst to form diethyl propanedioate. This intermediate can then undergo alkylation with 1,1-dimethyl-3-buten-1-yl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-1-butene: A similar compound with a simpler structure, used in polymerization reactions.

    3,3-Dimethyl-1-butene: Another related compound, known for its use in organic synthesis and as a precursor to other chemicals.

Uniqueness

1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate is unique due to its combination of ester and alkyl groups, which confer distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

32119-46-3

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

diethyl 2-(2-methylpent-4-en-2-yl)propanedioate

InChI

InChI=1S/C13H22O4/c1-6-9-13(4,5)10(11(14)16-7-2)12(15)17-8-3/h6,10H,1,7-9H2,2-5H3

InChI Key

DYOOBVZHCYWTFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(C)(C)CC=C

Origin of Product

United States

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